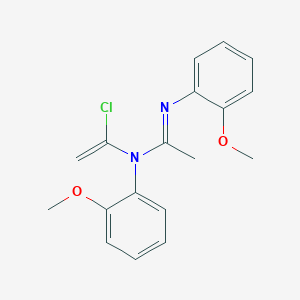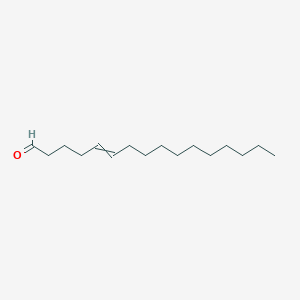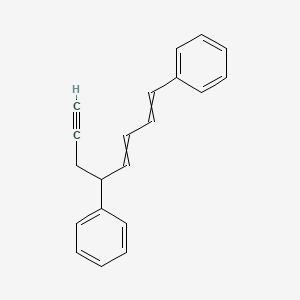
1,1'-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene typically involves the coupling of benzene derivatives with octa-1,3-dien-7-yne-1,5-diyl intermediates. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene exerts its effects involves its ability to participate in various chemical reactions due to its reactive double and triple bonds. These bonds can interact with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-5,7-diene-1,3-diyne: Similar structure but with different positioning of double and triple bonds.
Cycloocta-1,3-dien-6-yne: Contains a cyclic structure with similar reactive sites.
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Another compound with multiple double bonds and potential reactivity.
Uniqueness
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
87639-18-7 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
5-phenylocta-1,3-dien-7-ynylbenzene |
InChI |
InChI=1S/C20H18/c1-2-11-19(20-15-7-4-8-16-20)17-10-9-14-18-12-5-3-6-13-18/h1,3-10,12-17,19H,11H2 |
InChI-Schlüssel |
QPLGWFNQUFTRAL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C=CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


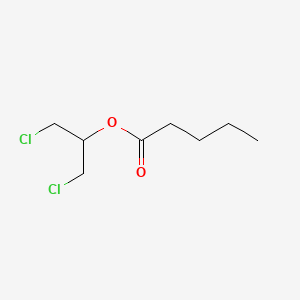
![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)
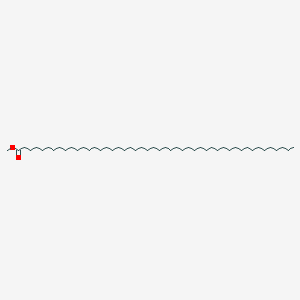

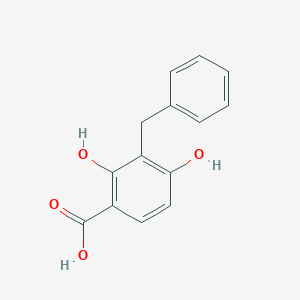
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
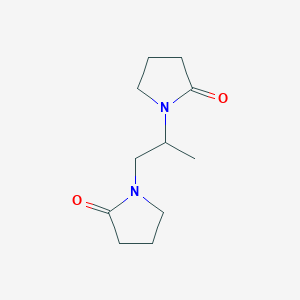

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
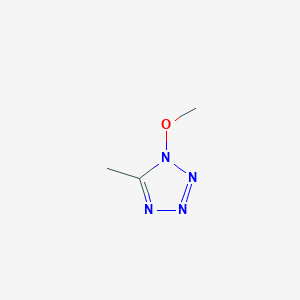

![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
